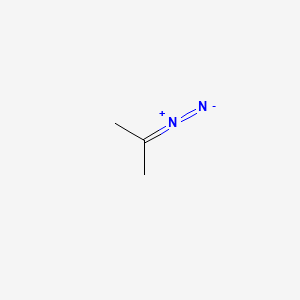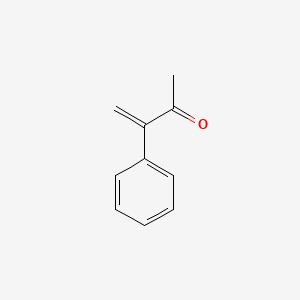
3-Phenyl-3-buten-2-one
Vue d'ensemble
Description
“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .
Chemical Reactions Analysis
“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
Physical And Chemical Properties Analysis
“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .
Applications De Recherche Scientifique
Electroplating
- Scientific Field : Electrochemistry
- Application Summary : 3-Phenyl-3-buten-2-one, also known as benzylideneacetone, is used as an additive for zinc electroplating in aqueous media . It is dissolved in methanol before being added to electroplating baths .
- Methods of Application : The compound is first dissolved in methanol and methanol/water mixtures. The interactions between this additive, methanol, and water are then studied .
- Results : NMR data show that the solvation was caused by Van der Waals forces . No complex was detected between zinc and 4-phenyl-3-buten-2-one .
Thermophysical Property Data
- Scientific Field : Thermophysics
- Application Summary : 3-Phenyl-3-buten-2-one is studied for its thermophysical properties .
- Methods of Application : The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, viscosity, thermal conductivity, and enthalpy of formation are evaluated .
- Results : The results include a wide range of thermophysical property data .
Substrate for Glutathione Transferase
- Scientific Field : Biochemistry
- Application Summary : 3-Phenyl-3-buten-2-one is a substrate for glutathione transferase .
- Methods of Application : The compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
- Results : The results of this reaction are aromatic N2-substituted 2-pyrimidinamines .
Food Industry
- Scientific Field : Food Science
- Application Summary : 3-Phenyl-3-buten-2-one has been reported to be found in hydrolyzed soy protein, soybeans, and Virginia tobacco .
- Methods of Application : It is likely used as a flavoring agent due to its aromatic properties .
- Results : The specific outcomes or benefits of this application are not detailed in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
3-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315032 | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-buten-2-one | |
CAS RN |
32123-84-5 | |
| Record name | NSC291306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

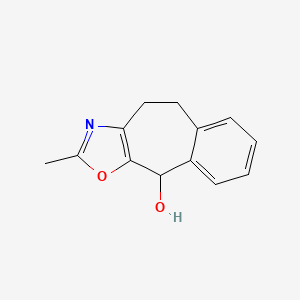
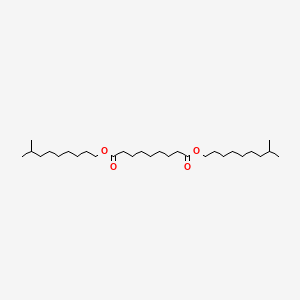

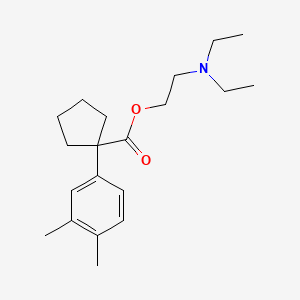
![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)
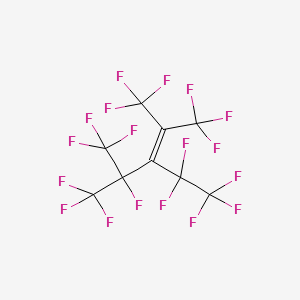
![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
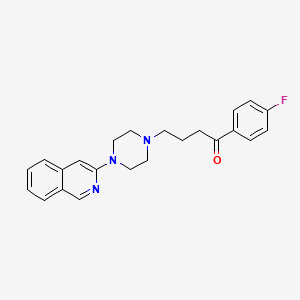
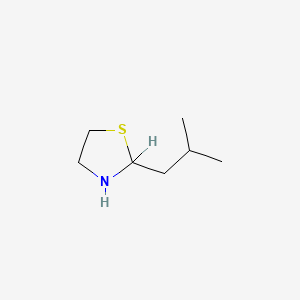
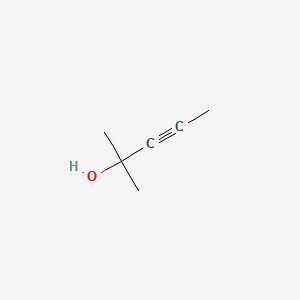
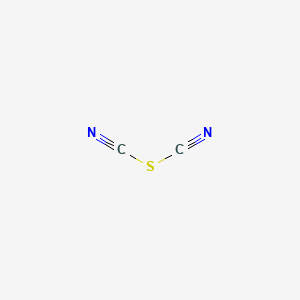
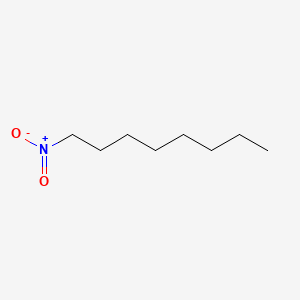
![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
